5-({3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid
Overview
Description
5-({3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydrocyclohepta[b]thienyl group, and a methyl-oxopentanoic acid moiety. Its intricate structure suggests potential utility in medicinal chemistry, particularly as an inhibitor in biochemical pathways.
Preparation Methods
The synthesis of 5-({3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydrocyclohepta[b]thienyl intermediate, followed by the introduction of the methoxyphenyl group through a series of coupling reactions. The final step involves the addition of the methyl-oxopentanoic acid moiety under controlled conditions to ensure the integrity of the compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: The carbonyl groups present in the structure can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
5-({3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating diseases related to the KRAS G12D mutation, such as certain cancers.
Mechanism of Action
The mechanism of action of 5-({3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets. It acts as an inhibitor of the KRAS G12D mutation, a common mutation in various cancers. The compound binds to the KRAS protein, preventing its activation and subsequent signaling pathways that lead to uncontrolled cell proliferation. This inhibition results in the suppression of tumor growth and progression .
Comparison with Similar Compounds
Compared to other similar compounds, 5-({3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid is unique due to its specific structure and selective inhibition of the KRAS G12D mutation. Similar compounds include:
2-Fluorodeschloroketamine: A dissociative anesthetic with a different mechanism of action and applications.
Other KRAS inhibitors: Compounds targeting different mutations or pathways within the KRAS protein family.
This compound’s unique structure and selective inhibition make it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
5-[[3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-3-methyl-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-14(13-20(27)28)12-19(26)25-23-21(17-6-4-3-5-7-18(17)31-23)22(29)24-15-8-10-16(30-2)11-9-15/h8-11,14H,3-7,12-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJVOAPEFZXWPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)NC3=CC=C(C=C3)OC)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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